Ethyl 3-(3-bromophenyl)acrylate
Overview
Description
Ethyl 3-(3-bromophenyl)acrylate is an organic compound characterized by its molecular structure, which includes an ethyl group attached to an acrylate moiety and a bromophenyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Knoevenagel Condensation: This method involves the reaction of 3-bromobenzaldehyde with ethyl cyanoacetate in the presence of a base such as piperidine. The reaction proceeds under mild conditions, typically at room temperature.
Grignard Reaction: Another approach is the reaction of 3-bromobenzaldehyde with ethyl magnesium bromide followed by the addition of carbon dioxide and subsequent esterification.
Industrial Production Methods: Industrial production of this compound often involves large-scale Knoevenagel condensation reactions, optimized for efficiency and yield. The process is typically carried out in continuous flow reactors to ensure consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various derivatives, including carboxylic acids and ketones.
Reduction: Reduction reactions can convert the acrylate group to an aldehyde or alcohol.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, often facilitated by palladium catalysts.
Major Products Formed:
Oxidation: 3-(3-bromophenyl)acrylic acid, 3-(3-bromophenyl)acrolein.
Reduction: 3-(3-bromophenyl)ethanol, 3-(3-bromophenyl)aldehyde.
Substitution: 3-(3-aminophenyl)acrylate, 3-(3-hydroxyphenyl)acrylate.
Scientific Research Applications
Ethyl 3-(3-bromophenyl)acrylate is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: this compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which Ethyl 3-(3-bromophenyl)acrylate exerts its effects depends on its specific application. In drug discovery, it may act as an inhibitor by binding to specific molecular targets, such as enzymes or receptors, thereby modulating biological pathways.
Comparison with Similar Compounds
Ethyl 3-(3-chlorophenyl)acrylate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 3-(3-fluorophenyl)acrylate: Similar structure but with a fluorine atom instead of bromine.
Ethyl 3-(3-iodophenyl)acrylate: Similar structure but with an iodine atom instead of bromine.
Uniqueness: Ethyl 3-(3-bromophenyl)acrylate is unique due to the presence of the bromine atom, which imparts different chemical reactivity and physical properties compared to its chloro-, fluoro-, and iodo- analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique properties and versatile applications make it a valuable compound in research and development.
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Properties
IUPAC Name |
ethyl (E)-3-(3-bromophenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-2-14-11(13)7-6-9-4-3-5-10(12)8-9/h3-8H,2H2,1H3/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSAFCYKWMNVMZ-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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